
Cyclopentanol, 2,2-dimethyl-, (R)-
説明
“Cyclopentanol, 2,2-dimethyl-, ®-” is a chemical compound with the molecular formula C7H14O . It is also known as 2,2-Dimethylcyclopentanol . The average mass of this compound is 114.186 Da and the monoisotopic mass is 114.104462 Da .
Synthesis Analysis
Cyclopentanol can be prepared from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K, and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopentanol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds, including 8 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopentanol, 2,2-dimethyl-, ®-” include a molecular formula of C7H14O, an average mass of 114.186 Da, and a monoisotopic mass of 114.104462 Da .科学的研究の応用
Synthesis and Chemical Reactions
- Ring Expansion Method in Organic Synthesis : Cyclopentanol, 2,2-dimethyl-, (R)- is used in a ring expansion method that is applied to synthesize sesquiterpenes like cuparanes and herbertanes. This method was successfully used to create compounds such as (+/-)-alpha-cuparenone and the direct precursor of (+/-)-herbertene (Bernard et al., 2005).
Fuel and Energy Research
- Biofuel Potential : Cyclopentanol, 2,2-dimethyl-, (R)-, as part of cyclopentane, is studied for its potential as a component in multi-component gasoline surrogate fuels. Research on cyclopentane/dimethyl ether blends informs our understanding of their ignition and combustion characteristics, which is crucial for the development of cleaner fuel technologies (Lokachari et al., 2021).
Industrial and Analytical Chemistry
Analytical Chemistry Applications : In analytical chemistry, cyclopentanol is used as an internal standard in gas chromatographic methods. This application is significant in determining the purity of substances like dimethyl carbonate and its impurities, showcasing its utility in precise chemical analysis (Jing, 2000).
Combustion Characteristics in Engines : Cyclopentanol, when blended with diesel, alters combustion characteristics in engines. Studies show that blending cyclopentanol with diesel can reduce soot emissions, indicating its potential as a cleaner alternative or additive in automotive fuels (Chen et al., 2020).
Chemistry and Materials Science
Catalysis and Chemical Transformations : Cyclopentanol, 2,2-dimethyl-, (R)-, is involved in catalytic processes such as the oxidative addition of n-alkyl halides to diimine-dialkylplatinum(II) complexes. This process is crucial for understanding reaction mechanisms and developing more efficient catalysts in materials science (Nabavizadeh et al., 2008).
Pharmaceutical and Medical Applications : Although not directly involving cyclopentanol, 2,2-dimethyl-, (R)-, related compounds like cyclopentolate hydrochloride are studied for their degradation kinetics. This research is vital for understanding the stability of pharmaceutical compounds (Roy, 1995).
Development of New Materials : Cyclopentanol derivatives are used in the synthesis of carba analogues of deoxy-4-C-(hydroxymethyl)pentofuranoses, which are intermediates in the synthesis of carbocyclic nucleosides. This application is significant in the field of organic synthesis and materials development (Hřebabecký et al., 1998).
特性
IUPAC Name |
(1R)-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



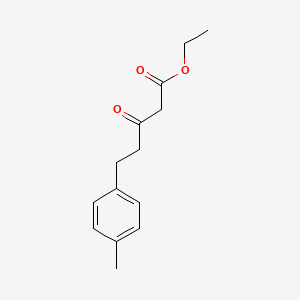
![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)
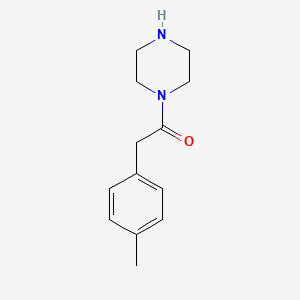
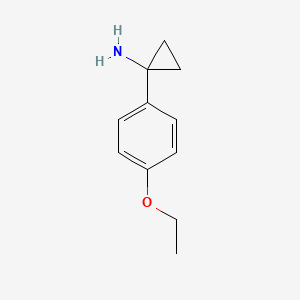
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)
![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)

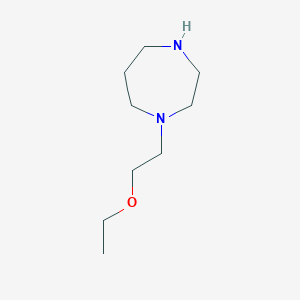
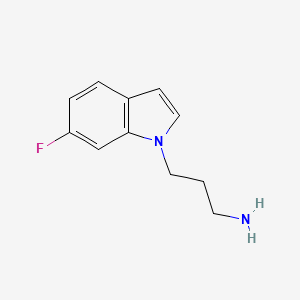
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
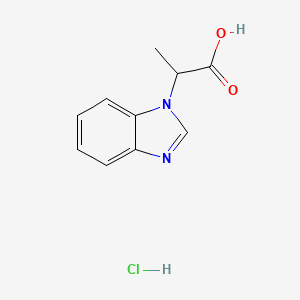
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
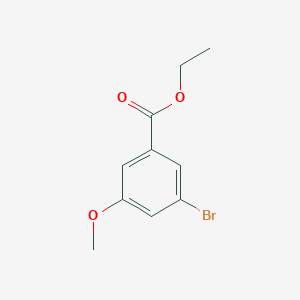
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)